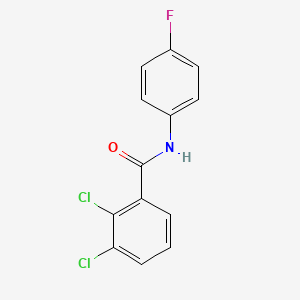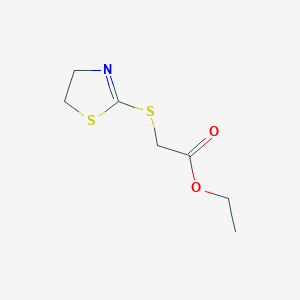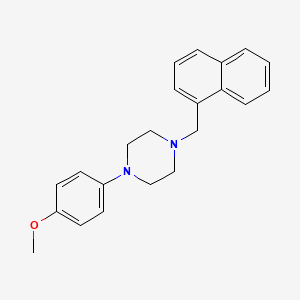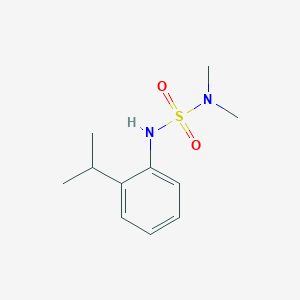![molecular formula C18H19ClN2O3 B5846066 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of histone deacetylase (HDAC) inhibitors and is known to induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.
作用機序
The mechanism of action of CI-994 involves the inhibition of 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamides, which leads to the accumulation of acetylated histones and other proteins. This results in the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis. CI-994 has been shown to inhibit 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamides 1, 2, and 3, which are involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
CI-994 has been found to induce cell cycle arrest at the G1 and G2/M phases, which leads to the inhibition of cell growth and proliferation. It has also been shown to induce differentiation in cancer cells, which results in the loss of their malignant characteristics. CI-994 has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, it has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
実験室実験の利点と制限
One of the advantages of using CI-994 in lab experiments is its specificity for 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamides 1, 2, and 3, which makes it a valuable tool for studying the role of these enzymes in cancer. However, one limitation of using CI-994 is its potential toxicity, which may affect the viability of non-cancerous cells. In addition, the optimal concentration and duration of treatment with CI-994 may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of CI-994. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the development of more potent and selective 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide inhibitors, including CI-994 analogs, may provide new opportunities for cancer therapy.
合成法
The synthesis of CI-994 involves the reaction of 4-chlorophenoxyacetic acid with isopropylamine to form 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylacetamide, which is then further reacted with benzoyl chloride to produce CI-994. The synthesis of CI-994 has been optimized to improve its yield and purity.
科学的研究の応用
CI-994 has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by inhibiting 2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamides, which are enzymes that regulate gene expression. CI-994 has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
特性
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(2)20-18(23)15-5-3-4-6-16(15)21-17(22)11-24-14-9-7-13(19)8-10-14/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOMSRHUKZJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trichloro-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B5845984.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5846003.png)

![4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5846036.png)

![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5846046.png)

![N-[4-(benzyloxy)phenyl]-2-methylpropanamide](/img/structure/B5846058.png)
![3-[2-(2,5-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5846059.png)
![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)


